2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
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Overview
Description
2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a chemical compound with a molecular weight of 339.27 . It has the IUPAC name 2-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 339.27 . It is a powder . The compound’s IUPAC name is 2-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . Its InChI code is 1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) .Scientific Research Applications
Synthesis and Structural Analysis
- Zhao et al. (2010) synthesized a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, demonstrating the potential for creating complex molecular structures with benzoic acid derivatives. This research provides insights into the synthesis and crystal structure determination of such compounds (Zhao et al., 2010).
Photoluminescence Properties
- Gao, Zhang, and Li (2016) studied the effect of substituent groups on the benzene ring of benzoic acid derivatives on the photoluminescence property of complexes. This research could inform the development of materials with specific optical properties using benzoic acid derivatives (Gao, Zhang, & Li, 2016).
Coordination Compounds and Luminescence
- Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, highlighting the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research is relevant for understanding how modifications to benzoic acid derivatives can affect the photophysical properties of coordination compounds (Sivakumar et al., 2010).
Functional Applications in Wastewater Treatment
- Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in wastewater treatment processes. This research indicates potential applications of benzoic acid derivatives in environmental remediation and water purification (Martinez-Quiroz et al., 2017).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives are often used in medicinal chemistry due to their wide range of biological activities.
Mode of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the synthesis of complex organic compounds .
Result of Action
Its use in the synthesis of 1,3,4-oxadiazole derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may exhibit stability under a variety of environmental conditions.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)10-4-3-5-11(8-10)20-14(21)9-24-13-7-2-1-6-12(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJXKXVKFOJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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